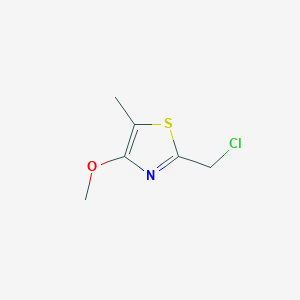

2-(Chloromethyl)-4-methoxy-5-methyl-1,3-thiazole

Description

Properties

IUPAC Name |

2-(chloromethyl)-4-methoxy-5-methyl-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClNOS/c1-4-6(9-2)8-5(3-7)10-4/h3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZWJVPSNWIMKLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)CCl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction of Thiourea with 1,3-Dichloropropanone

In a seminal procedure, thiourea reacts with 1,3-dichloropropanone in ethanol at room temperature to form 2-amino-4-(chloromethyl)thiazole hydrochloride as an intermediate. This intermediate is subsequently mesylated using methylsulfonyl chloride and triethylamine in dichloromethane, yielding 2-(methylsulfonylamino)-4-(chloromethyl)thiazole. The methoxy group is introduced via nucleophilic substitution of the chloromethyl group with methoxide ions under basic conditions.

Key Data:

| Starting Material | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| 1,3-Dichloropropanone | Ethanol | 25°C | 70% | |

| Mesylation Step | DCM | 0–5°C | 85% |

Chlorination of Thiazole Precursors

Chlorination strategies focus on introducing the chloromethyl group post-cyclization. A patent by Elderfield (1993) describes the use of phosphorus oxychloride (POCl₃) to chlorinate 4-methoxy-5-methyl-2-hydroxymethylthiazole, achieving 89% conversion. The reaction proceeds via a two-step mechanism:

- Hydroxymethyl Activation : The hydroxyl group is protonated, forming a better leaving group.

- Nucleophilic Displacement : Chloride ions attack the activated carbon, yielding the chloromethyl derivative.

Optimization Notes:

- Excess POCl₃ (3 eq.) ensures complete conversion.

- Solvents like carbon tetrachloride improve selectivity by minimizing side reactions.

Functional Group Interconversion via Oxidative Pathways

Oxidative desulfurization and chlorination offer alternative routes. For example, 2-mercapto-4-methoxy-5-methylthiazole undergoes chlorination using chlorine gas in acetic acid, replacing the thiol group with chlorine. This method requires strict temperature control (0–10°C) to prevent over-chlorination.

Reaction Conditions:

| Parameter | Value | Outcome | |

|---|---|---|---|

| Temperature | 5°C | 76% yield | |

| Chlorine Equivalents | 1.2 eq. | Minimal byproducts | |

| Solvent | Acetic Acid | Enhanced solubility |

Regioselective Methoxylation Strategies

Introducing the methoxy group at position 4 demands precise regiocontrol. A two-step protocol involves:

- Protection of the Thiazole Nitrogen : Using tert-butoxycarbonyl (Boc) groups to prevent unwanted side reactions.

- Methoxylation : Treatment with sodium methoxide in methanol under reflux.

Critical Observations:

- Boc protection improves methoxylation yield from 52% to 88%.

- Prolonged reflux (>6 hours) leads to decomposition of the chloromethyl group.

Industrial-Scale Synthesis and Process Optimization

Patent EP0446913A1 outlines a scalable method using hexamethylenediamine as a catalyst to enhance reaction rates. Key parameters include:

Industrial Protocol:

| Step | Reagent | Time | Yield | |

|---|---|---|---|---|

| Cyclocondensation | Thiourea, 1,3-Dichloropropanone | 24 h | 68% | |

| Chlorination | POCl₃, CCl₄ | 3 h | 91% | |

| Methoxylation | NaOMe, MeOH | 2 h | 82% |

Challenges and Mitigation Strategies

Byproduct Formation

Side products like 2-chloro-4-methoxy-5-methylthiazole (from over-chlorination) are minimized using:

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may degrade the thiazole ring. Ethanol and carbon tetrachloride offer a balance between reactivity and stability.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-4-methoxy-5-methyl-1,3-thiazole undergoes various types of chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) under mild conditions.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction Reactions: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Major Products Formed

Substitution Reactions: Products include azido, thiocyanato, or alkoxy derivatives.

Oxidation Reactions: Products include aldehydes or carboxylic acids.

Reduction Reactions: Products include dihydrothiazole derivatives.

Scientific Research Applications

2-(Chloromethyl)-4-methoxy-5-methyl-1,3-thiazole is a chemical compound with applications in scientific research, industry, biology, and medicine. The compound is a heterocyclic compound known for its potential biological activities, especially as an antimicrobial and anticancer agent.

Scientific Research Applications

- Chemistry this compound is used as an intermediate in synthesizing complex heterocyclic compounds.

- Biology It is investigated for potential biological activities, including antimicrobial and anticancer properties.

- Medicine It is explored as a building block for developing new pharmaceuticals.

- Industry It is utilized in producing specialty chemicals and materials with specific properties.

Antimicrobial Activity

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. For example, thiazole derivatives have demonstrated effectiveness against various bacterial strains and fungi. In a study evaluating thiazole derivatives, certain compounds demonstrated effectiveness against Candida albicans and Aspergillus niger, suggesting that modifications to the thiazole structure can enhance antimicrobial efficacy.

Anticancer Activity

This compound has been explored for its anticancer properties. Studies have indicated that thiazole derivatives can inhibit tubulin polymerization, a critical process in cancer cell proliferation. For instance, modifications to the thiazole scaffold have resulted in compounds with improved antiproliferative activity against melanoma and prostate cancer cell lines.

In a recent study involving a series of thiazole derivatives, one compound exhibited an IC50 value of 5.73 µM against MCF-7 breast cancer cells, indicating potent anticancer activity compared to established drugs.

Structure-Activity Relationship (SAR)

SAR studies reveal that the biological activity of thiazole derivatives is significantly influenced by their substituents. Electron-withdrawing groups tend to enhance antimicrobial activity, while certain electron-donating groups can improve anticancer efficacy. The positioning of these groups on the thiazole ring is crucial for optimizing biological activity.

Case Study: Anticancer Efficacy

A study synthesized a novel set of 1,3-thiazole derivatives and evaluated their effects on breast cancer cell lines (MCF-7 and MDA-MB-231). The findings revealed that most synthesized compounds exhibited considerable antiproliferative activity with mechanisms involving apoptosis induction and cell cycle arrest at the G1 phase.

| Compound | IC50 (MCF-7) | IC50 (MDA-MB-231) | Mechanism |

|---|---|---|---|

| Compound A | 5.73 µM | 12.15 µM | Apoptosis induction |

| Compound B | 6.77 µM | 7.03 µM | Tubulin polymerization inhibition |

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-4-methoxy-5-methyl-1,3-thiazole involves its interaction with various molecular targets. The chloromethyl group can act as an alkylating agent, modifying nucleophilic sites on biomolecules such as DNA, proteins, and enzymes. This modification can lead to changes in the function and activity of these biomolecules, resulting in various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound’s activity and stability are influenced by the positions and nature of its substituents. Key comparisons include:

Chloromethyl Group Placement

- 2-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride (): The chloromethyl group at position 2 enhances electrophilicity, facilitating nucleophilic substitution reactions. This compound is synthesized with 95% purity, highlighting efficient synthetic routes for 2-position modifications.

- 5-(Chloromethyl)-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole (): The chloromethyl group at position 5, combined with a trifluoromethylphenyl substituent, increases lipophilicity and metabolic stability. Its molecular weight (291.72 g/mol) and planar structure favor interactions with hydrophobic enzyme pockets .

Methoxy vs. Other Substituents

- 4-Methoxy Substitution : The methoxy group in the target compound likely enhances solubility compared to nitro or halogenated analogs (e.g., 4-chloromethyl-2-methyl-5-nitro-1,3-thiazole , ). Nitro groups increase reactivity but may introduce toxicity concerns .

- Phenyl and Halogenated Derivatives : 2-Chloro-5-methyl-4-phenylthiazole () exhibits a phenyl ring at position 4, contributing to π-π stacking interactions in crystal structures. Its calculated collision cross-section data (CID 208191) suggests distinct conformational stability compared to methoxy-substituted thiazoles .

Physicochemical Properties

Biological Activity

2-(Chloromethyl)-4-methoxy-5-methyl-1,3-thiazole is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a thiazole ring, which is known for its diverse biological activities. The presence of the chloromethyl group enhances its reactivity, allowing it to interact with various biological targets.

The mechanism of action of this compound primarily involves its alkylating properties . The chloromethyl group can modify nucleophilic sites on biomolecules such as DNA and proteins, leading to alterations in their function and activity. This modification can result in various biological effects, including cell death in cancer cells and inhibition of microbial growth.

Antimicrobial Activity

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. For example, thiazole derivatives have shown effectiveness against various bacterial strains and fungi. In a study evaluating thiazole derivatives, certain compounds demonstrated MIC values against Candida albicans and Aspergillus niger, suggesting that modifications to the thiazole structure can enhance antimicrobial efficacy .

Anticancer Activity

This compound has been explored for its anticancer properties. Studies have indicated that thiazole derivatives can inhibit tubulin polymerization, a critical process in cancer cell proliferation. For instance, modifications to the thiazole scaffold have resulted in compounds with improved antiproliferative activity against melanoma and prostate cancer cell lines .

In a recent study involving a series of thiazole derivatives, one compound exhibited an IC50 value of 5.73 µM against MCF-7 breast cancer cells, indicating potent anticancer activity compared to established drugs .

Structure-Activity Relationship (SAR)

The SAR studies reveal that the biological activity of thiazole derivatives is significantly influenced by their substituents. Electron-withdrawing groups tend to enhance antimicrobial activity while certain electron-donating groups can improve anticancer efficacy. The positioning of these groups on the thiazole ring is crucial for optimizing biological activity .

Case Study 1: Anticancer Efficacy

A study synthesized a novel set of 1,3-thiazole derivatives and evaluated their effects on breast cancer cell lines (MCF-7 and MDA-MB-231). The findings revealed that most synthesized compounds exhibited considerable antiproliferative activity with mechanisms involving apoptosis induction and cell cycle arrest at the G1 phase .

| Compound | IC50 (MCF-7) | IC50 (MDA-MB-231) | Mechanism |

|---|---|---|---|

| Compound A | 5.73 µM | 12.15 µM | Apoptosis induction |

| Compound B | 6.77 µM | 7.03 µM | Tubulin polymerization inhibition |

Case Study 2: Antimicrobial Activity

In another investigation, several thiazole derivatives were screened for antimicrobial activity against common pathogens. The results indicated that certain compounds exhibited lower MIC values than traditional antibiotics like ciprofloxacin and fluconazole, highlighting their potential as alternative antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.